Superior Glucose-6-Phosphatase Inhibition of the Thieno[3,2-c]pyridine Core vs. the Benzo Analog
In a direct, scaffold-based comparison, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core—the saturated version of the scaffold in Thieno[3,2-c]pyridine-6-methanamine—demonstrates equipotent activity to its isomeric thieno[2,3-c] counterpart but is vastly superior to the corresponding benzo analog (1,2,3,4-tetrahydroisoquinoline) as an inhibitor of glucose-6-phosphatase [1]. This indicates the critical importance of the thiophene ring for target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 values down to 140 nM for optimized compounds on the thieno[3,2-c]pyridine scaffold. |
| Comparator Or Baseline | 1,2,3,4-tetrahydroisoquinoline (benzo analog) scaffold |
| Quantified Difference | The thieno[3,2-c]pyridine core is 'much better' than the corresponding benzo analogue, though specific values for the benzo comparator were not reported. |
| Conditions | In vitro enzyme inhibition assay for the glucose-6-phosphatase catalytic site. Optimized compounds were prepared via combinatorial chemistry. |
Why This Matters
This data justifies the selection of a thienopyridine scaffold over a structurally similar aza-benzologue for targets where the thiophene's electronic properties are essential for potency.
- [1] Madsen, P., Lundbeck, J. M., Jakobsen, P., Varming, A. R., & Westergaard, N. (2000). Glucose-6-phosphatase catalytic enzyme inhibitors: Synthesis and in vitro evaluation of novel 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines. Bioorganic & Medicinal Chemistry, 8(9), 2277-2289. View Source
